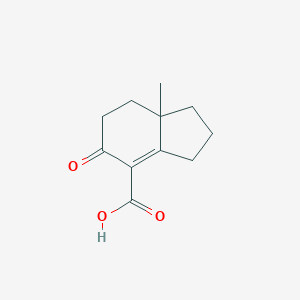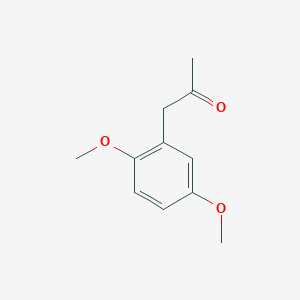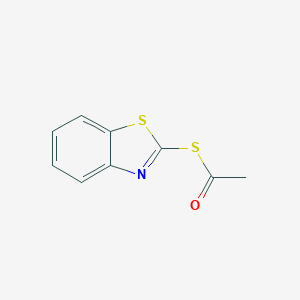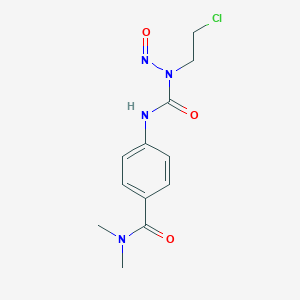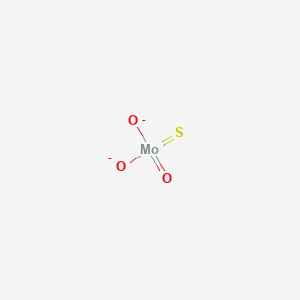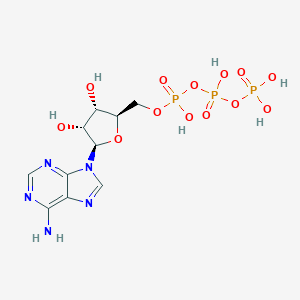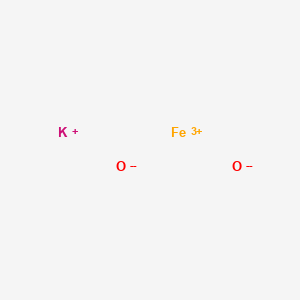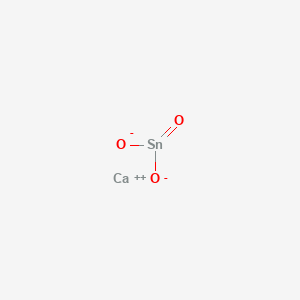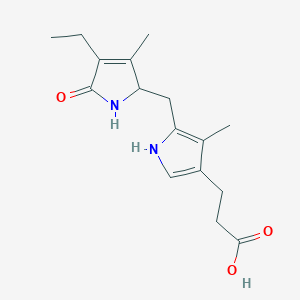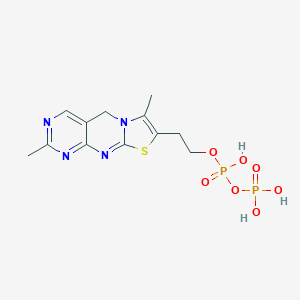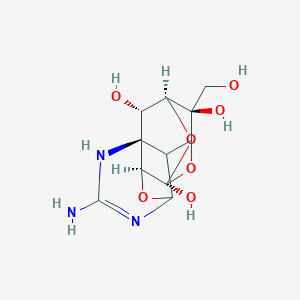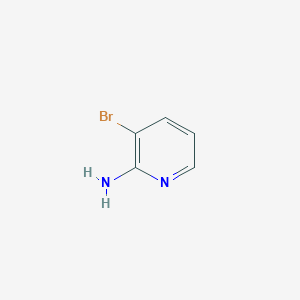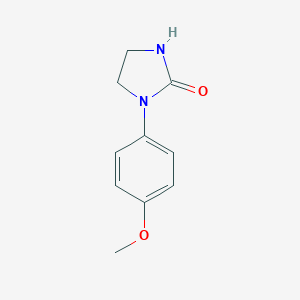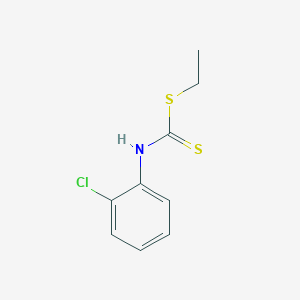
ethyl N-(2-chlorophenyl)carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(2-chlorophenyl)carbamodithioate, also known as ECD, is a chemical compound that belongs to the family of carbamodithioates. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. ECD is widely used in scientific research as a reagent for the detection and quantification of various biological molecules.
Wirkmechanismus
The mechanism of action of ethyl N-(2-chlorophenyl)carbamodithioate is based on its ability to form complexes with biological molecules such as amino acids, peptides, and proteins. The formation of these complexes results in a change in the optical properties of ethyl N-(2-chlorophenyl)carbamodithioate, which can be detected and quantified using spectroscopic methods.
Biochemische Und Physiologische Effekte
Ethyl N-(2-chlorophenyl)carbamodithioate is not known to have any direct biochemical or physiological effects on living organisms. However, it can indirectly affect the metabolism of biological molecules by forming complexes with them.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl N-(2-chlorophenyl)carbamodithioate in lab experiments include its high sensitivity and specificity for the detection and quantification of biological molecules. It is also relatively easy to synthesize and has a long shelf life. The limitations of using ethyl N-(2-chlorophenyl)carbamodithioate include its potential toxicity and the need for specialized equipment and expertise to handle and analyze the data.
Zukünftige Richtungen
There are several future directions for the use of ethyl N-(2-chlorophenyl)carbamodithioate in scientific research. One area of interest is the development of new biosensors for the detection of disease biomarkers and environmental pollutants. Another area of interest is the use of ethyl N-(2-chlorophenyl)carbamodithioate in the study of protein-protein interactions and protein folding. Finally, there is potential for the use of ethyl N-(2-chlorophenyl)carbamodithioate in the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, ethyl N-(2-chlorophenyl)carbamodithioate is a valuable reagent for the detection and quantification of various biological molecules. It has a wide range of scientific research applications, including the development of biosensors, the study of protein-protein interactions, and the detection of disease biomarkers. While there are limitations to its use, ethyl N-(2-chlorophenyl)carbamodithioate has the potential to contribute to important advances in scientific research and the development of new drugs and therapies.
Synthesemethoden
Ethyl N-(2-chlorophenyl)carbamodithioate can be synthesized by the reaction of ethyl chloroformate and ammonium dithiocarbamate in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2-chlorophenyl)carbamodithioate is widely used in scientific research as a reagent for the detection and quantification of various biological molecules such as amino acids, peptides, and proteins. It is also used as a chelating agent for the determination of heavy metals in environmental and biological samples. ethyl N-(2-chlorophenyl)carbamodithioate has been used in the development of biosensors for the detection of glucose, cholesterol, and other biomolecules.
Eigenschaften
CAS-Nummer |
13037-25-7 |
|---|---|
Produktname |
ethyl N-(2-chlorophenyl)carbamodithioate |
Molekularformel |
C9H10ClNS2 |
Molekulargewicht |
231.8 g/mol |
IUPAC-Name |
ethyl N-(2-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
NCIRTHMEMNYDRA-UHFFFAOYSA-N |
Isomerische SMILES |
CCSC(=NC1=CC=CC=C1Cl)S |
SMILES |
CCSC(=S)NC1=CC=CC=C1Cl |
Kanonische SMILES |
CCSC(=S)NC1=CC=CC=C1Cl |
Andere CAS-Nummern |
13037-25-7 |
Synonyme |
o-Chlorophenyldithiocarbamic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



